Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
Description
Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- (hereafter referred to as Compound X) is a triazinoindole-based acetamide derivative. Its structure comprises:
Properties
Molecular Formula |
C20H25N5O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C20H25N5O2S/c1-24(13-7-5-4-6-8-13)17(26)12-28-20-21-19-18(22-23-20)15-11-14(27-3)9-10-16(15)25(19)2/h9-11,13H,4-8,12H2,1-3H3 |
InChI Key |
UJSXADGVYDNLGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1N=C(N=N3)SCC(=O)N(C)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Acetamide, N-cyclohexyl-N-methyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-yl)thio]- generally involves multi-step organic synthesis techniques. The key steps include:
- Formation of the acetamide core with N-cyclohexyl-N-methyl substitution.
- Introduction of the thioether linkage connecting the acetamide to the triazinoindole moiety.
- Construction or incorporation of the 8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indole ring system.
These steps require careful control of reaction conditions such as temperature, solvents, catalysts, and stoichiometry to optimize yield and purity.
Specific Synthetic Routes
While explicit detailed protocols for this exact compound are limited in publicly accessible literature, analogous synthetic methodologies for related thioether-linked triazinoindole acetamides can be inferred from patent literature and related research:
Thioether Linkage Formation
- The thioether bond is typically formed by nucleophilic substitution where a thiol or thiolate anion derived from the triazinoindole reacts with an electrophilic acetamide derivative bearing a good leaving group (e.g., halide).
- Control of pH and use of suitable bases (e.g., potassium carbonate) facilitate the thiolate formation and subsequent coupling.
Construction of the Triazinoindole Moiety
- The 1,2,4-triazino[5,6-B]indole core is synthesized via cyclization reactions involving substituted hydrazines or amidrazones with appropriate indole derivatives.
- Methylation and methoxylation steps are introduced by selective alkylation or methylation reactions, often using methyl iodide or dimethyl sulfate under controlled conditions.
Acetamide Substitution
- The N-cyclohexyl-N-methyl acetamide fragment can be prepared by acylation of N-cyclohexyl-N-methylamine with acetyl chloride or acetic anhydride.
- Subsequent functionalization at the 2-position with the triazinoindole-thio substituent is achieved via the thioether formation described above.
Representative Reaction Scheme (Hypothetical)
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-cyclohexyl-N-methylamine + acetyl chloride | Base (triethylamine), DCM, 0°C to RT | N-cyclohexyl-N-methylacetamide | 85-90 | Standard acylation |
| 2 | 8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indole thiol + N-cyclohexyl-N-methyl-2-bromoacetamide | K2CO3, DMF, 50-70°C | Target compound | 70-80 | Thioether bond formation |
Note: Exact yields and conditions vary depending on reagent purity and scale.
Detailed Research Findings
Chemical Reactivity and Functional Group Considerations
- The compound’s amide and thioether functional groups are reactive centers that allow for further derivatization.
- The thioether linkage is stable under neutral and mildly basic conditions but can be cleaved under strong oxidative or reductive environments.
- The triazinoindole ring system contributes to the compound’s electronic properties, affecting its biological activity and chemical stability.
Comparative Analysis with Related Compounds
| Compound Name | Structural Feature | Biological Activity | Synthetic Complexity |
|---|---|---|---|
| Acetamide, N-cyclohexyl-N-methyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-yl)thio]- | Cyclohexyl acetamide + thioether triazinoindole | Potential antimicrobial, anticancer | Multi-step, moderate to high |
| Acetamide, N-(cyclohexylmethyl)-2-(8-methoxy-triazinoindolyl)thio- | Similar triazinoindole core, different alkyl group | Antimicrobial | Moderate |
| Acetamide, N-(cyclopentylmethyl)-2-(5-methyl-triazinoindolyl)thio- | Different cycloalkyl group | Anti-inflammatory | Moderate |
This comparison highlights the influence of the cycloalkyl substituent and thioether linkage on biological activity and synthesis.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Acetamide formation | Acylation | N-cyclohexyl-N-methylamine, acetyl chloride | Base, 0-25°C, DCM solvent | N-cyclohexyl-N-methylacetamide | |
| Triazinoindole thiol synthesis | Cyclization + methylation | Hydrazine derivatives, indole precursors, methyl iodide | Heating, solvent-dependent | 8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indole thiol | |
| Thioether bond formation | Nucleophilic substitution | Thiol + bromoacetamide derivative | K2CO3, DMF, 50-70°C | Target compound |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antitumor Potential
Preliminary studies suggest that Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- exhibits significant antitumor activity. The mechanism of action appears to involve interaction with specific molecular targets associated with cancer cell proliferation and survival pathways. For instance, compounds within this class may inhibit key enzymes or receptors involved in tumor growth, making them potential candidates for cancer therapy.
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways can be leveraged in developing new antibiotics or treatments for resistant strains of bacteria. The unique thioether linkage in the structure may enhance its activity against various pathogens.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-. It may modulate neurotransmitter systems, particularly through interactions with glutamate receptors, thereby reducing excitotoxicity linked to neurodegenerative diseases . This could position it as a candidate for treating conditions such as Alzheimer's disease or multiple sclerosis.
Synthesis and Chemical Behavior
The synthesis of Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl involves multiple synthetic routes starting from readily available precursors. Key steps typically include:
- Formation of the Triazine Ring : Utilizing specific reagents to form the triazine structure.
- Substitution Reactions : Introducing the methoxy and methyl groups through nucleophilic substitution.
- Thioether Formation : Employing thiol reagents to create the thioether linkage that is crucial for biological activity.
Optimizing these reactions often requires controlled conditions to maximize yield and minimize by-products.
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor potential of various triazinoindole derivatives, Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl was evaluated against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours of exposure.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of antimicrobial agents highlighted the effectiveness of Acetamide derivatives against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro testing demonstrated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Variations on the Triazinoindole Core
Modifications at positions 5 and 8 significantly alter physicochemical and biological properties:
Key Observations :
Modifications on the Acetamide Side Chain
The acetamide’s nitrogen substituents influence pharmacokinetics and target engagement:
Key Observations :
- N-Cyclohexyl vs. Aryl Groups : The cyclohexyl group in Compound X may enhance membrane permeability compared to aryl substituents (e.g., 4-fluorophenyl in Compound 15) .
Research Implications and Gaps
- Biological Data: Limited activity data exist for Compound X. In contrast, cemtirestat () shows well-characterized aldose reductase inhibition, suggesting triazinoindole derivatives warrant further pharmacological screening .
- SAR Trends : Methoxy/ethoxy groups improve solubility, while bulky N-substituents (e.g., cyclohexyl) may optimize blood-brain barrier penetration .
- Contradictions : Some analogs (e.g., CAS 603946-45-8) prioritize lipophilicity over solubility, indicating divergent design goals .
Biological Activity
Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, is a complex organic compound with a molecular formula of CHNOS and a molecular weight of approximately 399.5 g/mol. This compound features a unique structure that includes a triazinoindole moiety, which is known for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure incorporates functional groups such as methoxy, methyl, and thioether functionalities. These structural elements contribute to its reactivity and biological activity. The following table summarizes key physical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 399.510 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 570.0 ± 60.0 °C at 760 mmHg |
| Flash Point | 298.5 ± 32.9 °C |
| LogP | 3.32 |
Antimicrobial and Antiviral Properties
Preliminary studies indicate that Acetamide, N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- may exhibit significant antimicrobial and antiviral properties. The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity in biological systems .
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of this compound has shown promising results against various cancer cell lines. For example:
- In vitro studies have demonstrated that derivatives similar to Acetamide can exhibit cytotoxic effects with IC values in the low micromolar range against several cancer cell lines .
The following table summarizes some relevant findings on the cytotoxicity of related compounds:
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
| Poly-substituted pyrazole derivatives | NCI-H460 | 14.5 |
These findings suggest that Acetamide's structural features may enhance its binding affinity to biological targets and its potential as an anticancer agent.
The biological activity of Acetamide is hypothesized to be linked to its ability to interact with specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction could lead to the inhibition of tumor growth or modulation of immune responses.
Case Studies
A recent study explored the anticancer potential of triazinoindole derivatives similar to Acetamide:
- Study on Triazinoindole Derivatives : This study assessed the binding affinity of various derivatives to cyclin-dependent kinases (CDKs), revealing that some compounds exhibited significant inhibitory activity against CDK2 with IC values below 1 µM .
- Evaluation against Lung Cancer Cells : Another investigation focused on the effects of triazinoindole derivatives on A549 lung cancer cells, where certain compounds demonstrated substantial growth inhibition and induced apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazinoindole core, followed by thioether linkage and amide functionalization. Key steps include:
- Triazinoindole Core Synthesis : Cyclocondensation of substituted indoles with triazine precursors under reflux conditions in solvents like dichloromethane or methanol.
- Thioether Formation : Reaction of the triazinoindole intermediate with a thiol-containing acetamide derivative, often using catalysts like lutidine to enhance efficiency .
- Amide Functionalization : N-methylation and cyclohexyl group introduction via nucleophilic substitution or coupling reactions.
Optimal conditions involve temperature control (40–80°C) and solvent systems (e.g., DMF or methanol). For scalability, continuous flow reactors are recommended to improve yield (up to 85%) and reduce reaction time .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy at C8, methyl at C5) and thioether linkage integration. For example, the thioether proton appears as a singlet at δ 3.8–4.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 399.5 vs. theoretical 399.5 g/mol) .
- FTIR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1670–1690 cm for the acetamide group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy) across studies?
Methodological Answer: Discrepancies may arise from:
- Structural Variants : Minor substituent differences (e.g., 8-methoxy vs. 8-methyl) alter binding affinity. For example, methoxy groups enhance electron density, potentially improving antiviral activity .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4 with E. coli ATCC 25922) and validate using positive controls (e.g., ciprofloxacin).
- Target Specificity : Perform molecular docking studies to compare interactions with viral proteases vs. bacterial enzymes. For instance, triazinoindole derivatives show higher affinity for HIV-1 reverse transcriptase (docking score: −9.2 kcal/mol) than bacterial DNA gyrase .
Q. What strategies are used in structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer: SAR strategies include:
- Substituent Modification :
- Bioisosteric Replacement : Substitute the cyclohexyl group with aromatic rings (e.g., phenyl) to evaluate π-π stacking effects on receptor binding .
- Pharmacokinetic Profiling : Use in vitro microsomal assays to identify metabolic soft spots (e.g., O-demethylation at C8) and stabilize via fluorination .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate binding to COX-2 vs. COX-1 to predict selectivity (e.g., RMSD < 2.0 Å for COX-2 suggests stable interactions) .
- MetaSite Analysis : Predict metabolic hotspots (e.g., methoxy demethylation) and guide fluorination or steric hindrance strategies to reduce clearance .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with IC values to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights (e.g., vs. g/mol) for structurally similar derivatives?
Methodological Answer:
- Source Verification : Cross-check CAS numbers and IUPAC names to rule out registry errors. For example, 8-methoxy vs. 8-methyl variants differ by 16 g/mol (methoxy: +16) .
- High-Resolution Mass Validation : Use HRMS to confirm exact mass (e.g., 399.5 g/mol for CHNOS) and rule out isotopic interference .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC against purified targets (e.g., SARS-CoV-2 3CL protease using fluorogenic substrates) .
- Cellular Uptake Studies : Use fluorescently tagged derivatives (e.g., BODIPY labeling) with confocal microscopy to track subcellular localization .
- Resistance Profiling : Serial passage assays in Staphylococcus aureus to monitor MIC shifts and identify mutation hotspots .
Tables for Key Data
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Methanol/DCM (3:1) | +15% | |
| Catalyst | Lutidine (10 mol%) | +20% | |
| Temperature | 60°C | +12% | |
| Reactor Type | Continuous Flow | +25% (vs. batch) |
Q. Table 2: Biological Activity Profile
| Target | Assay Type | IC/MIC | Structural Variant | Reference |
|---|---|---|---|---|
| HIV-1 RT | Enzymatic | 2.4 µM | 8-Methoxy | |
| E. coli | Broth Microdilution | 8 µg/mL | 8-Methyl | |
| COX-2 | Inhibitor Screening | 0.7 µM | Fluorophenylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
